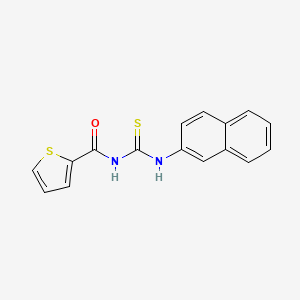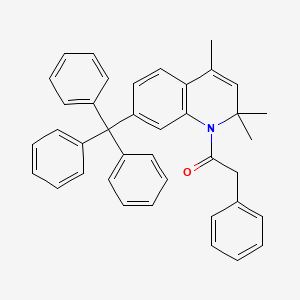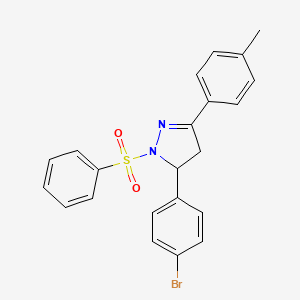
N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide typically involves the condensation of thiophene-2-carboxylic acid with naphthalen-2-yl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of renewable starting materials, are being explored to make the production process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown promise in the treatment of bacterial infections and as an anti-inflammatory agent.
Wirkmechanismus
The mechanism of action of N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit bacterial enzymes, leading to the disruption of essential metabolic pathways in bacteria. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds exhibit similar antimicrobial activities and are used in the treatment of bacterial infections.
Thiophene-2-carboxamide derivatives: These compounds have diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Uniqueness
N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide is unique due to its specific combination of the naphthalene and thiophene moieties, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H12N2OS2 |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(naphthalen-2-ylcarbamothioyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N2OS2/c19-15(14-6-3-9-21-14)18-16(20)17-13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H2,17,18,19,20) |
InChI-Schlüssel |
XKYOMYVCHHRTOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6Z)-2-cyclohexyl-5-imino-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651190.png)
![6-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11651198.png)
![Ethyl 5-acetyl-2-{[(2-bromo-4-chlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11651204.png)
![N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B11651213.png)

![(5E)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11651225.png)

![N-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11651229.png)
amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11651243.png)
![2-[benzyl(methyl)amino]-3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11651249.png)
![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651254.png)

![(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651267.png)

